molecular formula C9H12N2 B1249066 5,6,7,8-Tetrahydroquinolin-8-amine CAS No. 298181-83-6

5,6,7,8-Tetrahydroquinolin-8-amine

Cat. No. B1249066
M. Wt: 148.2 g/mol
InChI Key: JQGOUNFVDYUKMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine involves various chemical processes. For instance, a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline was observed in the presence of Candida antarctica Lipase B, leading to significant yields of the (R)-acetamide derivative through a sequence of condensation and hydrolysis reactions (Crawford, Skerlj, & Bridger, 2007). Additionally, InCl(3)-catalyzed domino reactions in water have been used to synthesize various tetrahydroquinoline derivatives efficiently, highlighting the versatility of these compounds (Zhang & Li, 2002).

Scientific Research Applications

1. Agonists of 5-HT2C Receptor

Research has demonstrated the potential of tetrahydroquinoline-based tricyclic amines as 5-HT2C receptor agonists. Such compounds, including 5,6,7,8-tetrahydroquinolin-8-amine, exhibit notable in vitro potency and selectivity at the related 5-HT2B receptor (Schrader et al., 2016).

2. Catalysts for Transfer Hydrogenation

The compound has been utilized in the development of a ruthenium(ii) chelate catalyst for the transfer hydrogenation of ketones. This catalyst demonstrates effectiveness in the transfer hydrogenation of a wide range of ketones, showing significant utility in chemical synthesis (Li et al., 2018).

3. Synthesis of Organic Molecules

5,6,7,8-Tetrahydro derivatives of quinazoline-2-amine, which are related to 5,6,7,8-tetrahydroquinolin-8-amine, have been synthesized for the development of new organic molecules. This synthesis utilizes a one-pot multicomponent reaction, offering a simplified approach to creating complex organic structures (Tugcu & Turhan, 2018).

4. Chemotherapy Research

Studies in the field of chemotherapy have explored derivatives of 5,6,7,8-tetrahydroquinolin-8-amine for their anti-proliferative activity against various cancer cell lines. These studies assess the impact of stereochemistry on the biological effects of these compounds (Facchetti et al., 2020).

5. Luminescent Iridium Complexes

In the field of materials science, 5,6,7,8-tetrahydroquinolin-8-amine has been used to synthesize luminescent ionic Ir(iii) complexes. These complexes have been characterized for their chiroptical properties, contributing to the development of advanced luminescent materials (Mazzeo et al., 2016).

Safety And Hazards

Contact with skin and eyes should be avoided when handling 5,6,7,8-Tetrahydroquinolin-8-amine . Formation of dust and aerosols should also be avoided . Special instructions should be obtained before use .

properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGOUNFVDYUKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463255
Record name 5,6,7,8-tetrahydroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinolin-8-amine

CAS RN

298181-83-6
Record name 5,6,7,8-tetrahydroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the azide (41.0 g, 0.256 mol) in methanol (250 mL) was added Pd/C (10%, 4.1 g) and the mixture was hydrogenated at 30 psi on a Parr shaker. The mixture was filtered through celite and the cake was washed with methanol. The combined filtrates were evaporated and the residual oil was distilled (Kugelrohr, bp 115–140° C. @ 0.2 Torr) to provide 26.8 g (71%) of 8-amino-5,6,7,8-tetrahydroquinoline (AMD7488) as a pale yellow oil. 1H NMR (MeOH-d4) δ 1.81–1.98 (m, 2H), 2.03–2.15 (m, 1H), 2.38–2.46 (m, 1H), 2.88–2.92 (m, 2H), 4.41 (dd, 1H, J=9.3, 6.3 Hz), 7.30 (dd, 1H, J=7.5, 4.5 Hz), 7.62 (d, 1H, J=7.5 Hz), 8.47 (d, 1H, J=4.5 Hz); 13C NMR (MeOH-d4) δ 21.12, 28.72, 28.89, 52.28, 124.86, 134.35, 138.96, 148.49, 152.57. ES-MS m/z 149 (M+H).
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250 mL
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4.1 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroquinolin-8-amine
Reactant of Route 2
5,6,7,8-Tetrahydroquinolin-8-amine
Reactant of Route 3
5,6,7,8-Tetrahydroquinolin-8-amine
Reactant of Route 4
5,6,7,8-Tetrahydroquinolin-8-amine
Reactant of Route 5
5,6,7,8-Tetrahydroquinolin-8-amine
Reactant of Route 6
5,6,7,8-Tetrahydroquinolin-8-amine

Citations

For This Compound
45
Citations
G Facchetti, MS Christodoulou, LB Mendoza… - Molecules, 2020 - mdpi.com
The synthesis of a small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives is presented. All the compounds were tested for their antiproliferative activity in non-…
Number of citations: 3 www.mdpi.com
Y Wang, W Zhang, X Wang, W Zuo, X Xue, Y Ma… - RSC …, 2023 - pubs.rsc.org
A series of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines was prepared and used in individually reacting with iron chloride under nitrogen atmosphere to …
Number of citations: 4 pubs.rsc.org
RJ Wilson, E Jecs, EJ Miller, HH Nguyen… - ACS Medicinal …, 2018 - ACS Publications
CXCR4 is the most common chemokine receptor expressed on the surface of many cancer cell types. In comparison to normal cells, cancer cells overexpress CXCR4, which correlates …
Number of citations: 16 pubs.acs.org
G Facchetti, F Neva, G Coffetti, I Rimoldi - Molecules, 2023 - mdpi.com
Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY (L1), or the 2-methyl substituted analogue Me-CAMPY (L2) were employed as novel …
Number of citations: 8 www.mdpi.com
F Cao, Y Wang, X Wang, W Zhang, GA Solan… - Catalysis Science & …, 2022 - pubs.rsc.org
Five types of N-(2-(diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amines (R = H L1, Me L2, iPr L3, Cl L4, Ph L5) along with one example of an N-isopropyl-5,6,7,8-…
Number of citations: 3 pubs.rsc.org
G Mazzeo, M Fusè, G Longhi, I Rimoldi… - Dalton …, 2016 - pubs.rsc.org
The octahedral ionic Ir(III) complex with a dual stereogenic centre of general formula Δ,Λ-(R,S)-[(ppy)2Ir(Me-Campy)]X, where ppy = 2-phenylpyridine and Me-Campy = 2-methyl-5,6,7,8-…
Number of citations: 40 pubs.rsc.org
L Ricciardi, M La Deda, A Ionescu, N Godbert… - Journal of …, 2016 - Elsevier
Three homologous series of luminescent octahedral ionic Ir(III) complexes (1–12) with a dual stereogenic center of general formula Δ,Λ (R,S) [(ppy) 2 Ir(R-campy)]X, where ppy=2-…
Number of citations: 17 www.sciencedirect.com
D Zerla, G Facchetti, M Fuse, M Pellizzoni… - Tetrahedron …, 2014 - Elsevier
Aqua iridium(III) complexes with 8-amino-5,6,7,8-tetrahydroquinolines CAMPY L1 and its derivatives as chiral ligands proved to be very efficient catalysts for the reduction of a wide …
Number of citations: 30 www.sciencedirect.com
Z Wang, Y Liu, M Han, N Ma, Q Lyu, Q Liu… - Dalton Transactions, 2022 - pubs.rsc.org
Molybdenum complexes ligated with N1,N1-dialkyl-N2-(5,6,7,8-tetrahydroquinolin-8-yl)ethane-1,2-diamines and auxiliary ligands, providing various structural features, were developed: …
Number of citations: 4 pubs.rsc.org
RT Skerlj, GJ Bridger, A Kaller… - Journal of medicinal …, 2010 - ACS Publications
The redesign of azamacrocyclic CXCR4 chemokine receptor antagonists resulted in the discovery of novel, small molecule, orally bioavailable compounds that retained T-tropic (…
Number of citations: 125 pubs.acs.org

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